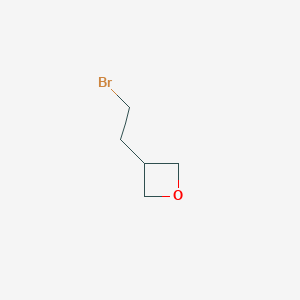![molecular formula C18H20N4O3S B2496554 N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923174-91-8](/img/structure/B2496554.png)
N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves complex organic reactions, where key steps might include the formation of pyrazole rings, sulfonamide linkage, and the introduction of pyridinyl groups. Although specific synthesis pathways for this compound are not directly detailed in the literature, related sulfonamide and pyrazole compounds provide insight into potential methods. For example, the synthesis of pyridyl functionalized bis(pyrazol-1-yl)methanes suggests approaches for integrating pyridine and pyrazole structures with sulfonamide groups (Fang-Lin Li et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as various sulfonamides and pyrazoles, highlights the importance of hydrogen bonding, π-π stacking, and other non-covalent interactions in determining the 3D conformation and stability of these molecules. For instance, N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide showcase the role of N-H...N hydrogen bonds in forming dimers and supramolecular layers (Danielle L Jacobs et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide compounds can vary widely depending on the functional groups present. Reactions might include sulfonamide formation, nucleophilic substitution, and coordination to metal ions. Pyrazole derivatives, for instance, have been shown to act as ligands in metal coordination complexes, indicating the reactivity of these compounds towards metal ions (B. Manzano et al., 2016).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application and handling. These properties are often influenced by the molecule's structural features, including the presence of hydrogen bonding and molecular packing in the crystal lattice. For example, the study of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine highlights the significance of molecular conformation and hydrogen bonding in determining physical properties (P. Králová et al., 2019).
Chemical Properties Analysis
The chemical properties of this compound would be influenced by its functional groups, including the reactivity of the sulfonamide linkage, the pyrazole and pyridine rings. These groups can participate in various chemical reactions, affect the compound's acidity or basicity, and influence its interactions with biological molecules. The study of methanesulfonamide group effects on COX-2 inhibitory activity of 1,5-diarylpyrazole demonstrates how specific structural features can significantly impact chemical and biological properties (Sunil Kumar Singh et al., 2004).
科学的研究の応用
Molecular and Supramolecular Structures
N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound that has been studied in various contexts due to its unique chemical structure and potential applications in scientific research. One area of interest is its role in molecular and supramolecular structures. For example, the molecular and supramolecular structures of related sulfonamide compounds have been extensively analyzed, revealing insights into their potential as ligands for metal coordination. These studies demonstrate the versatility of sulfonamide derivatives in forming complex structures with metals, which could be applied to the development of new materials or catalytic processes (Jacobs, Chan, & O'Connor, 2013).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to this compound have led to a deeper understanding of their chemical behavior and potential applications. Studies have detailed the synthesis of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes, showcasing the methods to create compounds with specific properties and the analysis of their biological activity, providing a foundation for future research in medicinal chemistry and materials science (Li, Song, Dai, & Tang, 2010).
Catalytic Applications
Research into the catalytic applications of sulfonamide derivatives, including compounds similar to this compound, has revealed their potential in various chemical reactions. For instance, studies on base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts highlight the utility of sulfonamide derivatives in facilitating efficient and environmentally friendly catalytic processes. These findings suggest the compound's derivatives could play a significant role in developing new catalytic systems for organic synthesis (Ruff, Kirby, Chan, & O'Connor, 2016).
Structural Determination and Interaction Analysis
The structural determination and interaction analysis of sulfonamide compounds provide critical insights into their potential applications. For instance, the crystal structure determination and quantitative analysis of molecular surface electrostatic potential for nimesulide derivatives have contributed to understanding how these compounds interact at the molecular level. Such analyses are crucial for designing molecules with tailored properties for specific applications, ranging from drug design to materials science (Dey, Chatterjee, Bhattacharya, Pal, & Mukherjee, 2016).
将来の方向性
作用機序
Target of Action
Similar compounds have been known to target various enzymes and receptors
Mode of Action
The mode of action of N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is currently unknown due to the lack of specific studies on this compound. It’s likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have various effects, such as anti-inflammatory, antitumor, and antidiabetic activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other compounds. Specific studies on how these factors affect this compound are currently lacking .
特性
IUPAC Name |
N-[4-(2-propanoyl-3-pyridin-3-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-3-18(23)22-17(14-5-4-10-19-12-14)11-16(20-22)13-6-8-15(9-7-13)21-26(2,24)25/h4-10,12,17,21H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFJALYPXJCARE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B2496471.png)
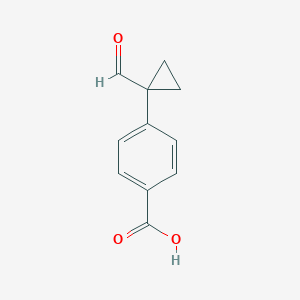
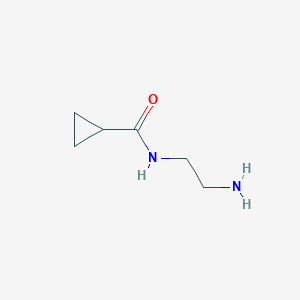
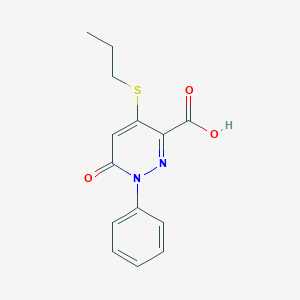
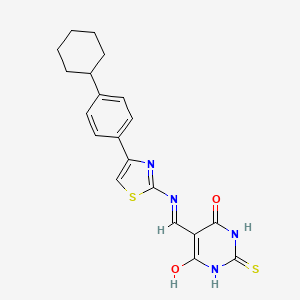
![N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide](/img/structure/B2496480.png)
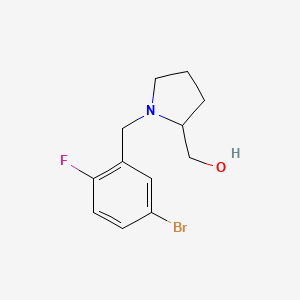
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496482.png)
![1-[2-(2,3-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2496484.png)
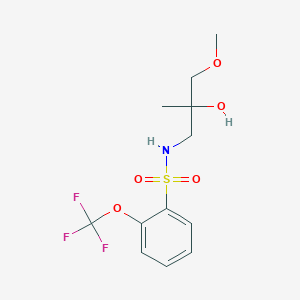
![N-(2-furylmethyl)-4-{[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2496488.png)
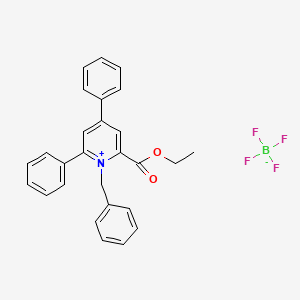
![3-[[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2496490.png)
